molecular formula C13H14BrNO3 B1403368 Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate CAS No. 1292318-14-9

Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate

Cat. No.: B1403368
CAS No.: 1292318-14-9
M. Wt: 312.16 g/mol
InChI Key: OBPBWGBFJKVJOE-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate is an organic compound with a complex structure, characterized by the presence of a bromo, cyano, and phenoxy group attached to a dimethylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate typically involves the reaction of 4-bromo-2-cyanophenol with methyl 3-bromo-2,2-dimethylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction of the cyano group results in an amine product.

Scientific Research Applications

Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate is unique due to its specific structural features, such as the dimethylpropanoate backbone, which can influence its reactivity and interactions compared to similar compounds. This uniqueness can make it particularly valuable in certain synthetic and research applications.

Properties

IUPAC Name

methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2,12(16)17-3)8-18-11-5-4-10(14)6-9(11)7-15/h4-6H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPBWGBFJKVJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=C(C=C(C=C1)Br)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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